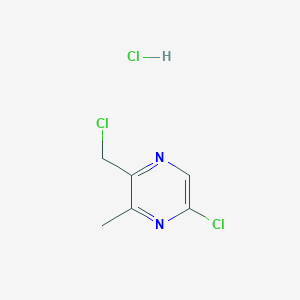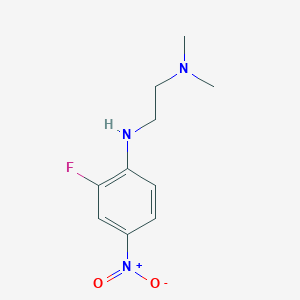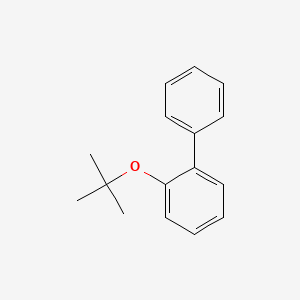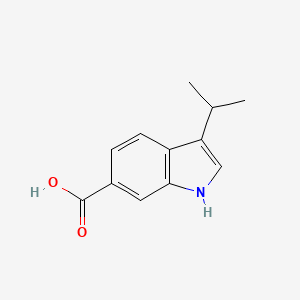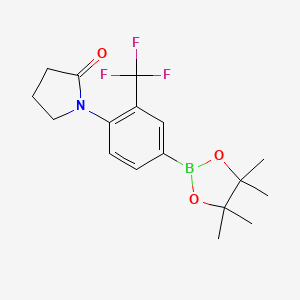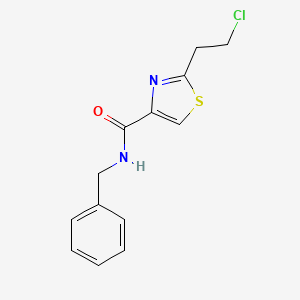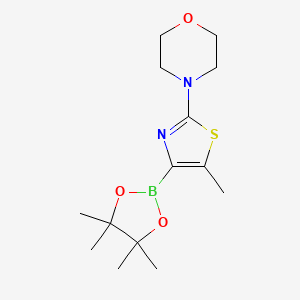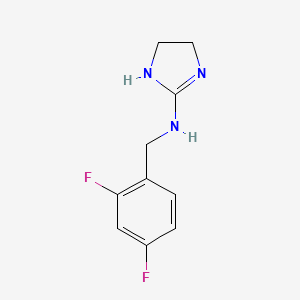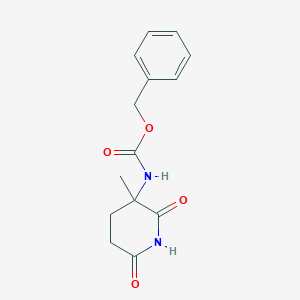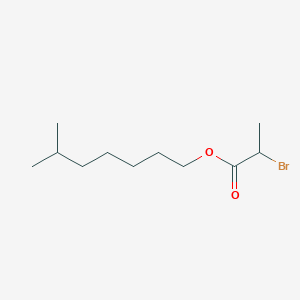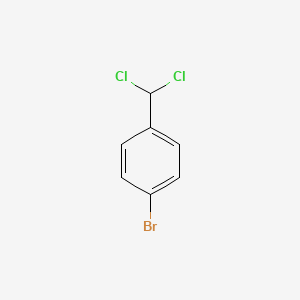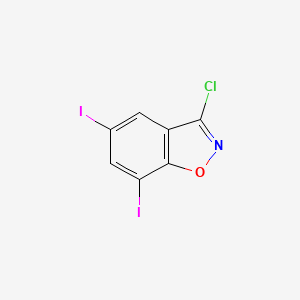![molecular formula C14H23NO4 B13703627 Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)
Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(Boc-amino)bicyclo[221]heptane-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane structure, which is a seven-membered ring system with two bridgehead carbons The compound contains a methyl ester group at the 2-position and a Boc-protected amino group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc-protected amino group: The amino group is introduced at the 5-position of the bicyclo[2.2.1]heptane core, followed by protection with a Boc (tert-butoxycarbonyl) group.
Esterification: The carboxylic acid group at the 2-position is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can be used to replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate depends on its specific application. In drug discovery, for example, the compound may act as an inhibitor or activator of specific enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The bicyclo[2.2.1]heptane core provides a rigid and stable framework that can enhance binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Methyl bicyclo[2.2.1]heptane-2-carboxylate: Similar structure but lacks the Boc-protected amino group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester.
Bicyclo[2.2.1]heptane-2-methyl: Similar bicyclic structure but with a methyl group at the 2-position.
Uniqueness
Methyl 5-(Boc-amino)bicyclo[221]heptane-2-carboxylate is unique due to the presence of both the Boc-protected amino group and the methyl ester group
属性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-7-8-5-9(11)6-10(8)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17) |
InChI 键 |
TWBCECCZQDSKJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
